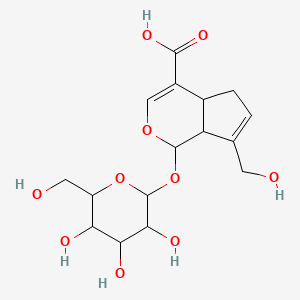

Geniposidic acid

概要

説明

ゲニポシド酸は、イリドイド配糖体として分類される天然の化学化合物です。 これは、エゴノキやクチナシなどのさまざまな植物に見られます 。この化合物は、その多様な生物活性と潜在的な治療用途により、大きな関心を集めています。

準備方法

合成ルートと反応条件: ゲニポシド酸は、クチナシの果実から抽出されたゲニポシドの加水分解によって合成することができます 。加水分解プロセスには、ゲニポシドをゲニポシド酸と他の副産物に分解するために、酸性または酵素的な条件を使用します。

工業生産方法: 産業現場では、ゲニポシド酸は通常、有害な有機溶媒を避けるために、グリーン抽出技術を使用して植物源から抽出されます 。 抽出プロセスには、不純物を除去し化合物を濃縮するための、高速液体クロマトグラフィーなどの精製工程が続きます .

化学反応の分析

Table: Representative Geniposidic Acid Derivatives

Mechanistic Role of Ester Modifications

Esterification at specific positions critically influences bioactivity:

-

C4 Esters (e.g., GENI): Enhanced antioxidative stress response in yeast, reducing ROS and malondialdehyde (MDA) levels while boosting superoxide dismutase (SOD) activity .

-

C11 Esters (e.g., geniposide): Methylation at C11 improves metabolic stability and bioavailability compared to this compound .

Research Findings on Derivative Efficacy

-

GENI (8) :

-

Geniposide (2) :

Structural Insights and Reactivity

The compound’s structure (PubChem CID 443354) includes:

科学的研究の応用

Anti-Inflammatory Effects

Geniposidic acid exhibits potent anti-inflammatory properties. Research indicates that it can inhibit inflammatory responses in various cell types, making it a candidate for treating inflammatory diseases.

Key Findings:

- A study demonstrated that this compound significantly reduced inflammation in a mouse model of periodontitis induced by Porphyromonas gingivalis. It inhibited the production of pro-inflammatory cytokines and improved periodontal tissue health .

- Another investigation revealed its effectiveness in alleviating colitis symptoms in mice by modulating gut microbiota and enhancing intestinal barrier function .

Table 1: Anti-Inflammatory Effects of this compound

| Study | Model | Key Outcome |

|---|---|---|

| Zhou et al. (2022) | Mice with periodontitis | Reduced IL-6 levels and improved periodontal health |

| Zhang et al. (2023) | DSS-induced colitis model | Improved disease activity index and colon length |

Neuroprotective Properties

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases.

Key Findings:

- In studies involving Alzheimer’s disease models, this compound was found to ameliorate cognitive deficits and reduce neuroinflammation by inhibiting the HMGB-1 and TLR4 signaling pathways .

- It also demonstrated protective effects against oxidative stress-induced neuronal damage, suggesting its potential use in treating neurodegenerative disorders .

Table 2: Neuroprotective Effects of this compound

| Study | Model | Key Outcome |

|---|---|---|

| Zhou et al. (2020) | APP/PS1 mice | Improved spatial learning and memory |

| Li et al. (2023) | SH-SY5Y cells | Reduced cytotoxicity from amyloid β |

Anti-Aging Effects

Recent studies have indicated that this compound derivatives possess anti-aging properties through mechanisms involving oxidative stress reduction and autophagy induction.

Key Findings:

- A derivative of this compound was shown to extend the lifespan of yeast models by enhancing antioxidant enzyme activities and reducing reactive oxygen species levels .

- This suggests potential applications in aging-related therapies and longevity research.

Table 3: Anti-Aging Effects of this compound Derivatives

| Study | Model | Key Outcome |

|---|---|---|

| Wang et al. (2021) | K6001 yeast | Prolonged replicative lifespan through antioxidative stress mechanisms |

Gastrointestinal Protection

This compound has been investigated for its protective effects on gastrointestinal health, particularly in inflammatory bowel diseases.

Key Findings:

- The compound was effective in improving symptoms associated with dextran sulfate sodium-induced colitis, including weight loss and colon damage .

- It also plays a role in restoring intestinal barrier integrity, which is crucial for gastrointestinal health.

Table 4: Gastrointestinal Protective Effects of this compound

| Study | Model | Key Outcome |

|---|---|---|

| Zhang et al. (2023) | DSS-induced colitis model | Restoration of intestinal barrier function |

作用機序

ゲニポシド酸は、複数の分子標的と経路を通じてその効果を発揮します。 これは、Akt/Nrf2/OGG1経路を活性化して、細胞の酸化ストレスを軽減します 。 さらに、炎症、アポトーシス、細胞増殖に関与するさまざまな遺伝子の発現を調節することが示されています .

類似の化合物との比較

類似の化合物:

- ゲニピン

- ゲニポシド

- イリドイド配糖体

比較: ゲニポシド酸は、その特異的な分子構造と、それが示す生物活性範囲により、ユニークです。 ゲニピンとゲニポシドは、抗炎症作用と抗酸化作用でいくつかの類似性を共有していますが、ゲニポシド酸は、その抗老化作用と抗癌作用において明確な利点があります .

類似化合物との比較

- Genipin

- Geniposide

- Iridoid glycosides

Comparison: Geniposidic acid is unique due to its specific molecular structure and the range of biological activities it exhibits. While genipin and geniposide share some similarities in their anti-inflammatory and antioxidant properties, this compound has distinct advantages in terms of its anti-aging and anti-cancer effects .

生物活性

Geniposidic acid (GPA), a bioactive compound derived from Gardenia jasminoides, has garnered significant attention for its diverse biological activities. This article explores the various pharmacological effects of GPA, including its antioxidant, anti-inflammatory, and neuroprotective properties, supported by recent research findings and case studies.

1. Antioxidant Activity

GPA exhibits strong antioxidant properties, which are critical in mitigating oxidative stress-related damage. A study demonstrated that GPA significantly improved the survival rate of yeast cells under oxidative stress conditions induced by hydrogen peroxide (H₂O₂). The survival rates were notably higher in groups treated with GPA compared to control groups, indicating its potential as an anti-aging agent through the induction of antioxidative stress mechanisms .

Table 1: Survival Rates of Yeast under Oxidative Stress

| Treatment | Survival Rate (%) |

|---|---|

| Negative Control | 52.70 ± 1.23 |

| Positive Control (10 µM RES) | 64.28 ± 2.09 |

| 1 µM GPA | 66.00 ± 1.09 |

| 3 µM GPA | 64.18 ± 2.78 |

2. Anti-inflammatory Effects

GPA has been shown to alleviate inflammation in various models, notably in osteoarthritis and inflammatory bowel disease (IBD). Research indicates that GPA inhibits chondrocyte ferroptosis and reduces inflammatory markers such as IL-1β and TNF-α in DSS-induced colitis models. The compound also modulates gut microbiota, which is crucial for maintaining intestinal health .

Case Study: DSS-Induced Colitis

In a study involving a mouse model of colitis induced by dextran sulfate sodium (DSS), GPA treatment resulted in:

- Weight Recovery: Significant improvement in body weight loss.

- Colon Length: Restoration of colon length affected by DSS.

- Histopathological Damage: Reduction in colonic damage observed through histological analysis.

3. Neuroprotective Properties

GPA's neuroprotective effects have been linked to its ability to inhibit monoamine oxidase (MAO) activity, which is relevant for treating neurodegenerative disorders such as Parkinson's disease. In vitro studies have shown that GPA selectively inhibits MAO-B, suggesting its potential use as a therapeutic agent for depression and related conditions .

Table 2: Inhibition Potency of GPA on MAO Enzymes

| Enzyme | IC50 (µmol/L) |

|---|---|

| MAO-A | >2000 |

| MAO-B | 223 |

The mechanisms underlying the biological activities of GPA involve several pathways:

- Antioxidative Stress Pathway: Activation of NRF2 signaling enhances the expression of antioxidant genes, reducing oxidative damage .

- Inflammation Modulation: GPA downregulates NF-κB signaling pathways, leading to decreased production of pro-inflammatory cytokines .

- Gut Microbiota Regulation: GPA promotes beneficial gut microbiota composition, which is essential for overall health and disease prevention .

特性

IUPAC Name |

7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h1,5,7,9-13,15-21H,2-4H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDOESGVOWAULF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27741-01-1 | |

| Record name | Geniposidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。